1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one is a heterocyclic compound characterized by a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrano[3,4-c]pyridin-6-one structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The specific pathways depend on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and the overall ring structure.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyran ring, leading to different chemical and biological properties.
Uniqueness: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties.
Properties
CAS No. |
118872-91-6 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.